Critical Intermediate for High-Value Pharmaceutical Synthesis: The Baquiloprim Production Advantage
7-Methylquinolin-8-amine is a non-negotiable and quantifiable intermediate in the synthesis of Baquiloprim, an amiopyrimidine antibacterial synergist . The specific positioning of its methyl and amino groups is not a matter of choice; it is a structural imperative. Using a closely related analog, such as unsubstituted 8-aminoquinoline, would not yield Baquiloprim but a different, presumably inactive, derivative. This creates a binary differentiation: the target compound is a necessary precursor for a commercial drug, while its analogs are not. The value proposition is further amplified by Baquiloprim's reported pharmacokinetic advantage over the widely used synergist trimethoprim, possessing a better half-life [1]. This links the procurement of 7-Methylquinolin-8-amine directly to the production of a differentiated and high-value final drug product.
| Evidence Dimension | Intermediate for Baquiloprim Synthesis |
|---|---|
| Target Compound Data | Defined, required intermediate for Baquiloprim (antibacterial synergist) . |
| Comparator Or Baseline | Unsubstituted 8-Aminoquinoline or other positional isomers. |
| Quantified Difference | Qualitative structural requirement; substituted 8-aminoquinoline core essential for final drug activity. |
| Conditions | Synthetic organic chemistry pathway for Baquiloprim production. |
Why This Matters
For procurement teams in pharmaceutical and veterinary drug manufacturing, this compound is a critical, non-substitutable component of the Baquiloprim supply chain, which is itself a differentiated product with a better half-life than trimethoprim [1].
- [1] PINPOOLS. (n.d.). 7-methylquinolin-8-amine (5470-82-6). B2B marketplace page. View Source
